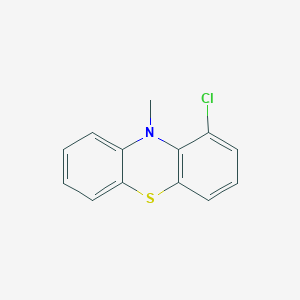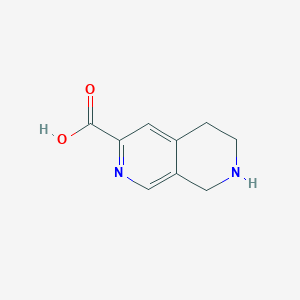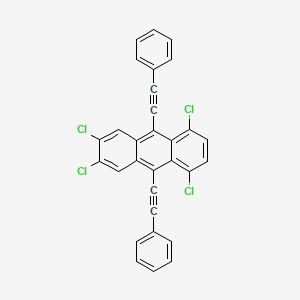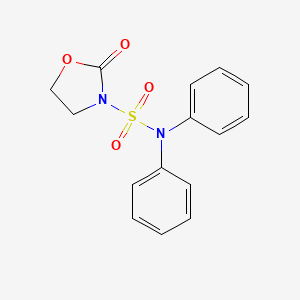![molecular formula C15H15I2N3 B15250370 2-[[4-[Bis(2-iodoethyl)amino]-2-methylphenyl]methylidene]propanedinitrile CAS No. 93537-08-7](/img/structure/B15250370.png)
2-[[4-[Bis(2-iodoethyl)amino]-2-methylphenyl]methylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Bis(2-iodoethyl)amino)-2-methylbenzylidene)malononitrile is a complex organic compound that belongs to the class of nitrogen mustard compounds. These compounds are characterized by the presence of two beta-haloalkyl groups bound to a nitrogen atom . Nitrogen mustard compounds are known for their alkylating properties, which make them useful in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Bis(2-iodoethyl)amino)-2-methylbenzylidene)malononitrile typically involves multiple steps. One common method includes the reaction of 4-(Bis(2-iodoethyl)amino)benzaldehyde with malononitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors or batch reactors to produce the compound in larger quantities. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Bis(2-iodoethyl)amino)-2-methylbenzylidene)malononitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atoms in the compound can be substituted with other nucleophiles such as thiols, amines, or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Thiols, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(4-(Bis(2-iodoethyl)amino)-2-methylbenzylidene)malononitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-(Bis(2-iodoethyl)amino)-2-methylbenzylidene)malononitrile involves its alkylating properties. The compound can form covalent bonds with macromolecules such as DNA, RNA, and proteins, leading to the induction of DNA damage and triggering cell death. This mechanism is similar to other nitrogen mustard compounds, which are known for their cytotoxic properties .
Comparison with Similar Compounds
Similar Compounds
4-[Bis(2-iodoethyl)amino]phenol: Another nitrogen mustard compound with similar alkylating properties.
Chlorambucil: A classical nitrogen mustard used in chemotherapy.
ZD2767P: A phenol mustard glutamate prodrug used in Antibody Directed Enzyme Prodrug Therapy (ADEPT).
Uniqueness
2-(4-(Bis(2-iodoethyl)amino)-2-methylbenzylidene)malononitrile is unique due to its specific structure, which includes a malononitrile moiety. This structural feature may confer distinct reactivity and biological activity compared to other nitrogen mustard compounds .
Properties
CAS No. |
93537-08-7 |
|---|---|
Molecular Formula |
C15H15I2N3 |
Molecular Weight |
491.11 g/mol |
IUPAC Name |
2-[[4-[bis(2-iodoethyl)amino]-2-methylphenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C15H15I2N3/c1-12-8-15(20(6-4-16)7-5-17)3-2-14(12)9-13(10-18)11-19/h2-3,8-9H,4-7H2,1H3 |
InChI Key |
XFRXMLMRNGTELB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CCI)CCI)C=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate](/img/structure/B15250296.png)



![4,5,7-Trifluorobenzo[d]thiazol-2(3H)-one](/img/structure/B15250320.png)






![Pyrazolo[1,5-a]pyrazine-3-carbonylchloride](/img/structure/B15250368.png)
![Ethyl 2-chloro-2-(2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene)acetate](/img/structure/B15250374.png)

